molecular formula C8H10N2O3S B12062237 Diazald-N-methyl-13C CAS No. 60858-95-9

Diazald-N-methyl-13C

Cat. No.: B12062237
CAS No.: 60858-95-9
M. Wt: 215.24 g/mol
InChI Key: FFKZOUIEAHOBHW-VQEHIDDOSA-N
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Description

Diazald-N-methyl-13C, also known as N-Methyl-13C-N-nitroso-p-toluenesulfonamide, is a compound used as a precursor for the synthesis of diazomethane. Diazomethane is a highly reactive and toxic gas used in various chemical reactions, particularly in methylation processes. The incorporation of the carbon-13 isotope in this compound makes it valuable for isotopic labeling studies in research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diazald-N-methyl-13C is synthesized through the nitrosation of N-methyl-p-toluenesulfonamide using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically occurs in an aqueous medium at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Diazald-N-methyl-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diazald-N-methyl-13C has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Diazald-N-methyl-13C involves its conversion to diazomethane upon treatment with a base such as sodium hydroxide or potassium hydroxide. The diazomethane generated is highly reactive and can participate in various chemical reactions, including methylation of carboxylic acids, phenols, and other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    N-Methyl-N-nitroso-p-toluenesulfonamide: The non-labeled version of Diazald.

    N-Methyl-N-nitrosourea: Another precursor for diazomethane but less thermally stable and more toxic.

    N-Methyl-N’-nitro-N-nitrosoguanidine: A mutagenic compound used for diazomethane synthesis.

Uniqueness: Diazald-N-methyl-13C is unique due to its isotopic labeling with carbon-13, making it particularly valuable for research applications that require tracing and studying metabolic pathways. Its relatively safe handling compared to other diazomethane precursors also adds to its uniqueness .

Properties

CAS No.

60858-95-9

Molecular Formula

C8H10N2O3S

Molecular Weight

215.24 g/mol

IUPAC Name

4-methyl-N-(113C)methyl-N-nitrosobenzenesulfonamide

InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1

InChI Key

FFKZOUIEAHOBHW-VQEHIDDOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N([13CH3])N=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O

Origin of Product

United States

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